3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
The compound “3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” is a benzodiazepine derivative . Benzodiazepines are a class of drugs that have a wide range of uses, including treatment of anxiety, insomnia, and seizures . They are also used recreationally due to their sedative and anxiolytic effects .
Synthesis Analysis
The synthesis of benzodiazepine derivatives, such as the compound , has been described in the literature . One method involves the use of isocyanide reagents to synthesize midazolam and its analogues . This process can yield imidazobenzodiazepine intermediates, which are key to the formation of the final product .Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is characterized by a 1,4-diazepine ring fused to a substituted benzene ring . Specific substitutions on the core benzodiazepine skeleton, such as fluorine and bromine, can influence the compound’s biological activity .Chemical Reactions Analysis
In vitro phase I metabolites of benzodiazepine derivatives have been studied using human liver microsomes . At least one monohydroxylated metabolite was identified for each compound . Dihydroxylated metabolites were found for certain compounds . Signals corresponding to the reduction of the nitro group to an amine were observed for some compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives can vary. For example, flubromazepam, a related compound, is described as a white powder . The bioavailability following oral administration of benzodiazepines is typically high, around 90-100% .Scientific Research Applications
Antiviral Activity
Specific Scientific Field
Virology and antiviral drug development.
Summary of the Application
The compound has demonstrated antiviral activity against influenza A and Coxsackie B4 viruses. Researchers have synthesized derivatives of this compound and evaluated their inhibitory effects on viral replication.
Experimental Procedures
Results
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Other Potential Applications
While antiviral activity is a significant application, this compound’s diverse biological potential suggests other areas of interest for exploration. Further research could investigate its effects in fields such as anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular activities. The indole scaffold, shared by this compound, has been found in important synthetic drug molecules, making it a valuable candidate for drug development and receptor binding studies .
Safety And Hazards
Benzodiazepines, including the compound , can pose significant safety risks. They can cause physical dependence and withdrawal symptoms if used regularly for extended periods . Overdose can occur when benzodiazepines are combined with other depressants such as opiates, barbiturates, gabapentinoids, alcohol, or other GABAergic substances .
properties
IUPAC Name |
3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O/c1-21(2)10-17-19(18(26)11-21)20(13-5-3-4-6-14(13)23)25-16-9-12(22)7-8-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQZTZZDJJLTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
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